molecular formula C11H13NO2 B182439 N-[3-(prop-2-en-1-yloxy)phenyl]acetamide CAS No. 37439-78-4

N-[3-(prop-2-en-1-yloxy)phenyl]acetamide

Cat. No.: B182439
CAS No.: 37439-78-4
M. Wt: 191.23 g/mol
InChI Key: MEOYFYAOVTULPJ-UHFFFAOYSA-N
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Description

N-[3-(prop-2-en-1-yloxy)phenyl]acetamide is an organic compound with the molecular formula C11H13NO2 It is known for its unique structure, which includes a phenyl ring substituted with an allyloxy group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[3-(prop-2-en-1-yloxy)phenyl]acetamide can be synthesized through a reaction involving N-(3-hydroxyphenyl)acetamide and allyl bromide. The process typically involves dissolving N-(3-hydroxyphenyl)acetamide in N,N-dimethylformamide, followed by the addition of potassium carbonate and allyl bromide at room temperature. The reaction mixture is stirred overnight, and the product is isolated through extraction and purification using silica gel column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(prop-2-en-1-yloxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[3-(prop-2-en-1-yloxy)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(prop-2-en-1-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxyphenyl)acetamide: A precursor in the synthesis of N-[3-(prop-2-en-1-yloxy)phenyl]acetamide.

    N-(3-allyloxyphenyl)acetamide: A closely related compound with similar structural features.

    N-(3-methoxyphenyl)acetamide: Another analog with a methoxy group instead of an allyloxy group.

Uniqueness

This compound is unique due to its allyloxy substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-prop-2-enoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-7-14-11-6-4-5-10(8-11)12-9(2)13/h3-6,8H,1,7H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOYFYAOVTULPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958534
Record name N-{3-[(Prop-2-en-1-yl)oxy]phenyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37439-78-4
Record name NSC86663
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{3-[(Prop-2-en-1-yl)oxy]phenyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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